molecular formula C17H17N3OS B11766019 4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766019
M. Wt: 311.4 g/mol
InChI Key: HOVQVVCYYWPMCS-UHFFFAOYSA-N
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Description

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-ethylphenyl hydrazine with phenoxymethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2-Bromophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

4-(2-Ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a sulfur-containing heterocyclic compound that belongs to the triazole family. Its unique structure, featuring a triazole ring with specific substituents, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H17_{17}N3_3OS, with a molecular weight of 311.4 g/mol. It contains a thiol (-SH) group that enhances its reactivity and biological activity. The following table summarizes its key properties:

PropertyValue
Molecular FormulaC17_{17}H17_{17}N3_3OS
Molecular Weight311.4 g/mol
CAS Number917747-00-3

Antibacterial Activity

Research indicates that compounds in the triazole family exhibit significant antibacterial properties. Preliminary studies on this compound suggest it may interact with specific proteins involved in microbial resistance mechanisms or viral replication processes.

In a comparative study involving various triazole derivatives, the compound showed promising results against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
    • E. coli : MIC = 0.12 to 1.95 µg/mL
    • S. aureus : MIC = 0.5 to 2 µg/mL
    • P. aeruginosa : MIC = 0.25 to 1 µg/mL

These findings indicate that the compound's antibacterial activity is comparable to established antibiotics like ciprofloxacin and levofloxacin .

Antifungal Activity

The antifungal properties of triazoles are well-documented, and the specific compound has shown effectiveness against various fungal strains. In vitro studies have demonstrated its potential as an antifungal agent by inhibiting the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism of action is thought to involve disruption of fungal cell membrane integrity.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Notably:

  • Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against melanoma cell lines (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Selectivity : It demonstrated higher selectivity towards cancer cells compared to normal cells, indicating its potential as an anticancer therapeutic agent .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on Antibacterial Activity : A study tested various derivatives of triazoles against multiple bacterial strains and found that those with phenoxy and ethyl substitutions had enhanced antibacterial properties compared to their non-substituted counterparts .
  • Anticancer Research : Research indicated that derivatives similar to this compound were effective in inhibiting cancer cell migration and proliferation in vitro .

Properties

Molecular Formula

C17H17N3OS

Molecular Weight

311.4 g/mol

IUPAC Name

4-(2-ethylphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H17N3OS/c1-2-13-8-6-7-11-15(13)20-16(18-19-17(20)22)12-21-14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,19,22)

InChI Key

HOVQVVCYYWPMCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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